Dibutylarsinic acid
Description
Dibutylarsinic acid is an organoarsenic compound characterized by two butyl groups attached to a central arsenic atom, with an additional hydroxyl group forming the acidic moiety. Structurally, it belongs to the dialkyl arsinic acid family (general formula R$_2$AsOOH), where alkyl chain length influences physicochemical properties and biological activity. This compound is less documented compared to its methyl counterpart, dimethylarsinic acid (cacodylic acid), which is widely studied for toxicity and industrial applications .
Properties
CAS No. |
2850-61-5 |
|---|---|
Molecular Formula |
C8H19AsO2 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
dibutylarsinic acid |
InChI |
InChI=1S/C8H19AsO2/c1-3-5-7-9(10,11)8-6-4-2/h3-8H2,1-2H3,(H,10,11) |
InChI Key |
YNNYNTYYNRKDCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](=O)(CCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylarsinic acid can be synthesized through the reaction of arsenic trioxide with butyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
As2O3+4C4H9OH→2C8H19AsO2+3H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the compound to ensure high purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Dibutylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert it back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while substitution reactions can produce various organoarsenic compounds with different alkyl or aryl groups.
Scientific Research Applications
Dibutylarsinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its toxicity and environmental impact are conducted to understand its effects on living organisms.
Medicine: Research on its potential therapeutic uses and its role in drug development.
Industry: It is used in the production of certain pesticides and herbicides.
Mechanism of Action
The mechanism of action of dibutylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. This interaction can result in toxic effects, making it important to study its behavior in biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Calculated based on atomic weights.
Key Observations :
- Stability : Longer alkyl chains may reduce volatility but increase persistence in environmental matrices.
Mechanistic Insights :
- Arsenic Bioactivation: Shorter alkyl chains (e.g., methyl) facilitate metabolic conversion to toxic inorganic arsenic species, while longer chains (butyl) may resist degradation, altering toxicity pathways .
- Dermal Absorption : this compound’s lipophilicity may enhance skin penetration, necessitating rigorous protective clothing .
Regulatory Considerations :
- Dimethylarsinic acid is regulated under OSHA and EPA guidelines due to its toxicity . This compound, lacking specific data, may fall under generic organoarsenic compound regulations.
Biological Activity
Dibutylarsinic acid (DBA) is an organoarsenic compound that has garnered attention in scientific research due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of DBA, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its chemical structure, which consists of an arsenic atom bonded to two butyl groups and a carboxylic acid functional group. This structure contributes to its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
DBA exhibits various biological activities, primarily through its interaction with cellular pathways. Some notable mechanisms include:
- Antimicrobial Activity : DBA has shown potential antibacterial properties against a range of pathogens. Studies indicate that it may inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
- Cytotoxicity : Research has demonstrated that DBA can induce cytotoxic effects in various cell lines. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity, leading to apoptosis in affected cells.
- Endocrine Disruption : There is evidence suggesting that DBA can act as an endocrine disruptor, affecting hormone signaling pathways. This may have implications for reproductive health and developmental processes.
Toxicological Profile
The toxicity of DBA has been a subject of extensive research. Key findings include:
- Acute Toxicity : DBA exhibits acute toxicity in laboratory animals, with symptoms including gastrointestinal distress, neurological impairment, and lethargy.
- Chronic Effects : Long-term exposure to DBA has been associated with carcinogenic effects, particularly in animal models. The compound's ability to induce DNA damage is a significant concern for chronic exposure scenarios.
Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of DBA against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that DBA exhibited significant bactericidal activity at concentrations ranging from 50 to 200 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Escherichia coli | 150 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
Cytotoxicity Assessment
In a cytotoxicity assessment using human liver cancer cell lines (HepG2), DBA demonstrated a dose-dependent response. At concentrations above 100 µM, significant cell death was observed, correlating with increased ROS production.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 80 |
| 100 | 60 |
| 200 | 30 |
Q & A
Q. What are the standard laboratory synthesis protocols for dibutylarsinic acid, and how can purity be validated?
this compound synthesis typically involves controlled reactions between arsenic oxides and butylating agents (e.g., butyllithium) under inert atmospheres. Key steps include solvent selection (e.g., anhydrous tetrahydrofuran), temperature modulation (0–25°C), and purification via recrystallization or column chromatography. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify arsenic content .
Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental matrices?
High-performance liquid chromatography paired with ICP-MS (HPLC-ICP-MS) is optimal for speciation analysis, offering sub-ppb detection limits. Gas chromatography-mass spectrometry (GC-MS) is less ideal due to derivatization requirements. Method validation should include spike-recovery tests (85–115% recovery) and inter-laboratory comparisons to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and safety goggles. Fume hoods are required to mitigate inhalation risks. Waste must be neutralized with calcium hydroxide and disposed via hazardous waste channels. Regular air monitoring for arsenic volatiles is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ecotoxicological data for this compound?
Contradictions often arise from variability in test organisms, exposure durations, or environmental conditions. A meta-analysis approach is recommended:
Q. What experimental designs best elucidate the environmental fate of this compound in soil-water systems?
Controlled mesocosm studies are ideal:
- Simulate redox gradients using soil columns with adjustable moisture and oxygen levels.
- Monitor speciation changes via synchrotron X-ray absorption spectroscopy (XAS).
- Incorporate microbial community analysis (16S rRNA sequencing) to assess biodegradation roles .
Q. What molecular mechanisms underlie this compound’s interactions with mammalian cellular systems?
Mechanistic studies require a multi-omics approach:
- Transcriptomics : RNA-seq to identify dysregulated genes (e.g., oxidative stress markers).
- Proteomics : SILAC (stable isotope labeling) to quantify protein expression changes.
- Computational modeling : Molecular docking to predict binding affinities for arsenic-metabolizing enzymes (e.g., AS3MT) .
Methodological Best Practices
- Data Contradiction Analysis : Use hierarchical clustering to group studies by experimental parameters, identifying outliers or systemic biases .
- Literature Review Strategies : Employ Boolean search terms (e.g., "this compound AND speciation NOT dimethylarsinic") in databases like SciFinder, prioritizing peer-reviewed journals over preprints .
- Sample Preparation : For biological matrices, employ enzymatic digestion (trypsin) followed by solid-phase extraction (C18 columns) to minimize matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
